molecular formula C16H16O2 B8165032 1-(Benzyloxy)-4-methoxy-2-vinylbenzene

1-(Benzyloxy)-4-methoxy-2-vinylbenzene

Cat. No.: B8165032
M. Wt: 240.30 g/mol
InChI Key: GXCGNXSLVDLRHR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-methoxy-2-vinylbenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, methoxy, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene typically involves the protection of hydroxyl groups followed by vinylation. One common method includes the benzyl protection of 4-methoxyphenol, followed by a vinylation reaction using appropriate vinylating agents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-methoxy-2-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-4-methoxy-2-vinylbenzene is unique due to the presence of all three functional groups (benzyloxy, methoxy, and vinyl) on the benzene ring. This combination of substituents provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-ethenyl-4-methoxy-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-14-11-15(17-2)9-10-16(14)18-12-13-7-5-4-6-8-13/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGNXSLVDLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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